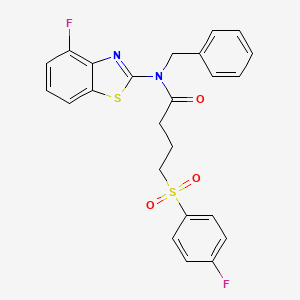

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide

Description

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is a structurally complex compound featuring a benzothiazole core substituted with fluorine at the 4-position, a benzyl group, and a 4-fluorobenzenesulfonyl moiety linked via a butanamide chain. The benzothiazole ring is a pharmacologically significant heterocycle known for its role in enzyme inhibition and receptor modulation, particularly in kinase and phosphatase targeting . The fluorine atoms on both the benzothiazole and benzenesulfonyl groups enhance metabolic stability and lipophilicity, while the sulfonyl group contributes to hydrogen-bonding interactions and polarity .

Synthetic routes for analogous compounds involve nucleophilic substitution, condensation, and sulfonylation reactions. For instance, hydrazinecarbothioamides and triazole derivatives with sulfonyl groups have been synthesized via reactions of sulfonyl-substituted benzoic acid hydrazides with isothiocyanates, followed by cyclization . While direct synthesis data for this compound are absent in the provided evidence, its structural motifs align with methods described for related sulfonamide-benzothiazole hybrids .

Properties

IUPAC Name |

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F2N2O3S2/c25-18-11-13-19(14-12-18)33(30,31)15-5-10-22(29)28(16-17-6-2-1-3-7-17)24-27-23-20(26)8-4-9-21(23)32-24/h1-4,6-9,11-14H,5,10,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNJFVQNTCWKDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Introduction of Fluorine: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Formation of Butanamide Linker: The butanamide linker can be introduced through amide bond formation using coupling reagents like EDCI or HATU.

Benzylation: The final step involves the benzylation of the amide nitrogen using benzyl bromide or benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the benzyl group.

Reduction: Reduction reactions can target the sulfonyl group or the amide bond.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorinated aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Conditions may include the use of strong bases (e.g., NaH) or acids (e.g., HCl) depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The fluorinated groups may enhance the compound’s bioavailability and metabolic stability.

Medicine

Medicinal applications include the development of new drugs targeting specific diseases. The compound’s ability to interact with biological targets makes it a candidate for drug discovery programs.

Industry

In the industrial sector, such compounds can be used in the development of advanced materials, including polymers and coatings, due to their chemical stability and functional properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, sulfonyl groups, and heterocyclic systems. Below is a comparative analysis based on the provided evidence:

Substituent Position and Electronic Effects

- Fluorine Position on Benzothiazole: Main Compound: 4-Fluoro substitution on the benzothiazole ring. N-Benzyl-4-(benzylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide : 6-Fluoro substitution.

- Sulfonyl Group Variations: Main Compound: 4-Fluorobenzenesulfonyl (electron-deficient due to fluorine). N-Benzyl-4-(benzylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide : Benzylsulfonyl (electron-neutral alkylsulfonyl). 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide : 4-Methylphenylsulfonyl (electron-donating methyl group).

Heterocyclic Core Modifications

- Benzothiazole vs. Thiazole: The main compound and ’s analog retain the benzothiazole system, which offers π-π stacking and hydrophobic interactions. 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide : Replaces benzothiazole with a simpler thiazole ring. Impact: Benzothiazole’s extended aromatic system likely improves binding to hydrophobic pockets in enzymes compared to thiazole.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Feasibility : The main compound’s synthesis likely parallels methods for sulfonamide-benzothiazole hybrids, such as coupling sulfonyl chlorides with benzothiazole amines .

- Pharmacological Potential: Benzothiazole-sulfonamide hybrids are implicated in inhibiting low-molecular-weight protein tyrosine phosphatases (LMWPTPs) and kinases . The 4-fluorobenzenesulfonyl group may enhance selectivity for these targets.

- Comparative Stability: Fluorine substitution and aromatic sulfonyl groups in the main compound suggest improved metabolic stability over non-fluorinated analogs .

Biological Activity

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is a synthetic compound that integrates a benzothiazole moiety with a sulfonamide group and a butanamide backbone. Its complex structure, featuring fluorinated aromatic rings, positions it as a candidate of interest in medicinal chemistry for various biological activities. This article reviews the biological activity of this compound, focusing on its potential antioxidant and anticancer properties, alongside relevant synthesis methodologies and structural analogs.

- Chemical Name : this compound

- Molecular Formula : C24H20F2N2O3S2

- Molecular Weight : 486.5540 g/mol

- CAS Number : 941987-81-1

- SMILES Notation : Fc1ccc(cc1)S(=O)(=O)CCCC(=O)N(c1sc2c(n1)ccc(c2)F)Cc1ccccc1

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activities. Benzothiazole derivatives have been shown to inhibit lipid peroxidation and scavenge free radicals effectively. These properties suggest that this compound may also possess the ability to mitigate oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Effects

Preliminary studies suggest potential anticancer activities due to the compound's structural components. Similar compounds have demonstrated strong binding affinities to proteins involved in cancer pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to explore these interactions further. The incorporation of fluorinated groups may enhance the selectivity and efficacy of the compound against cancer cells.

Case Studies and Research Findings

Several studies have been conducted on related compounds, highlighting their biological effects:

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Common approaches include:

- Microwave-assisted synthesis : This method allows for rapid reaction times and high yields.

- Solvent-free conditions : Utilizing solid-state reactions can enhance the efficiency of the synthesis process.

- Catalytic methods : Employing catalysts can facilitate reactions involving multiple functional groups present in the compound.

Structural Analogues

Understanding structural analogues can provide insights into the biological activity of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-benzyl-N-(4-chlorobenzothiazol-2-yl)-butanamide | Structure | Chlorine substitution may alter biological activity. |

| 2-amino-N-(4-fluorobenzenesulfonyl)benzothiazole | Structure | Enhanced solubility and bioavailability due to amino group presence. |

| 4-fluorobenzenesulfonamide | Structure | Simpler structure with potential applications as a sulfonamide drug. |

These analogues highlight the unique features of this compound, particularly how different functional groups influence pharmacological properties.

Q & A

Q. Q1. What are the standard synthetic routes for N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide, and what challenges arise during purification?

Answer: The compound is typically synthesized via multi-step protocols involving nucleophilic substitution, sulfonylation, and coupling reactions. For example:

- Step 1: Synthesis of the 4-fluoro-1,3-benzothiazol-2-amine core via cyclization of 2-aminothiophenol derivatives with fluorinated carbonyl reagents .

- Step 2: Introduction of the benzyl group using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Sulfonylation at the butanamide position using 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine .

Purification Challenges:

Q. Q2. What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

- 1H/13C NMR: Key signals include the benzothiazole C-F coupling (δ ~160 ppm in 13C NMR) and sulfonyl group protons (δ ~7.5–8.0 ppm in 1H NMR) .

- IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1250 cm⁻¹ (C-F stretching) confirm sulfonyl and fluoro substituents .

- X-ray Crystallography: Resolves steric configurations, e.g., dihedral angles between benzothiazole and sulfonyl groups .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to improve yields in the final coupling step?

Answer:

- Catalyst Screening: Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of aryl halides with benzothiazole intermediates .

- Solvent Effects: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of sulfonamide intermediates .

- Temperature Control: Stepwise heating (e.g., 80°C for 15 hours) minimizes side reactions like sulfonyl group hydrolysis .

Data-Driven Example:

In a related benzothiazole sulfonamide synthesis, yields increased from 45% to 67% by replacing THF with DMF and adding molecular sieves to absorb byproducts .

Q. Q4. How do tautomeric forms of the benzothiazole ring influence spectral interpretation and bioactivity?

Answer:

- Tautomerism Impact: The 4-fluoro substituent stabilizes the thione tautomer, shifting NMR signals (e.g., NH protons at δ ~10.5 ppm) and altering IR absorption bands (e.g., loss of S-H stretches at ~2500 cm⁻¹) .

- Bioactivity Correlation: Thione-dominant tautomers enhance binding to bacterial DNA gyrase in antimicrobial assays, as seen in analogous N-phenylacetamide derivatives .

Resolution Strategy:

Q. Q5. What strategies address contradictory data between computational predictions and experimental results in structure-activity relationship (SAR) studies?

Answer:

Q. Q6. How can metabolic stability be enhanced without compromising target binding affinity?

Answer:

- Structural Modifications:

- Replace labile ester groups with amides (e.g., butanamide → tert-butyl carbamate) .

- Introduce electron-withdrawing substituents (e.g., additional fluorine atoms) to reduce CYP450-mediated oxidation .

- In Vitro Testing:

Data Contradiction Analysis

Q. Q7. How should researchers resolve conflicting cytotoxicity data between in vitro and in vivo models?

Answer:

Q. Q8. Why do crystallographic data sometimes conflict with NMR-derived conformational models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.